molecular formula C12H16N2O2 B11886213 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone

Cat. No.: B11886213
M. Wt: 220.27 g/mol
InChI Key: LXMKFVYPHYVPLN-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carbaldehyde with 3-(hydroxymethyl)pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-(Carboxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone.

    Reduction: Formation of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-3-yl)ethanone
  • 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-4-yl)ethanone
  • 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-5-yl)ethanone

Uniqueness

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]-1-pyridin-2-ylethanone

InChI

InChI=1S/C12H16N2O2/c15-9-10-4-6-14(7-10)8-12(16)11-3-1-2-5-13-11/h1-3,5,10,15H,4,6-9H2

InChI Key

LXMKFVYPHYVPLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)CC(=O)C2=CC=CC=N2

Origin of Product

United States

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